molecular formula C10H20N2 B6202300 6-ethyl-2,6-diazaspiro[4.5]decane CAS No. 1784236-47-0

6-ethyl-2,6-diazaspiro[4.5]decane

Cat. No.: B6202300
CAS No.: 1784236-47-0
M. Wt: 168.3
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Description

6-Ethyl-2,6-diazaspiro[4.5]decane is a bicyclic compound featuring a spiro junction at the 4,5-position of a decane backbone, with two nitrogen atoms at positions 2 and 4. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in biological targets .

Properties

CAS No.

1784236-47-0

Molecular Formula

C10H20N2

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,6-diazaspiro[4.5]decane can be achieved through a one-step synthesis involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various spiro derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
6-Ethyl-2,6-diazaspiro[4.5]decane serves as a crucial building block for synthesizing more complex spiro compounds. Its spiro structure allows for the formation of diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or carboxylic acidsPotassium permanganate (KMnO4)
ReductionYields various spiro derivativesPalladium on carbon (Pd/C)
SubstitutionIntroduces new functional groupsAryl halides with palladium catalysts

Biological Applications

Potential Biological Activity:
Research indicates that this compound may exhibit biological activity through interactions with enzymes and receptors. Preliminary studies have suggested its potential in antimicrobial and anticancer applications.

Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The specific molecular pathways involved are still under investigation.

Table 2: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneLowModerate

Medicinal Applications

Therapeutic Potential:
The compound is being explored for its potential as a therapeutic agent in drug development. Its unique structure may allow it to modulate biological targets effectively.

Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, which can alter their activity and lead to various biological effects. Ongoing research aims to elucidate these interactions further.

Industrial Applications

Material Synthesis:
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials with tailored properties. Its unique characteristics make it suitable for producing polymers and resins.

Mechanism of Action

The mechanism of action of 6-ethyl-2,6-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

a. 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6)

  • Structure : Benzyl substituent at position 5.
  • Properties : Higher molecular weight (230.3 g/mol vs. ~182.3 g/mol for the ethyl derivative) and increased lipophilicity due to the aromatic ring. Solubility in DMSO and storage at 2–8°C are recommended .
  • Applications : Likely used as an intermediate in drug discovery, similar to Boc-protected analogs .

b. 6-Boc-2,6-diazaspiro[4.5]decane (CAS 960294-16-0)

  • Structure : tert-Butoxycarbonyl (Boc) protecting group at position 6.
  • Properties : Liquid form with molecular weight 240.34 g/mol. The Boc group enhances stability during synthesis but requires acidic conditions for deprotection .
  • Synthesis : Prepared via alkylation of the parent diazaspiro compound, analogous to methods in .

c. 1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1548239-15-1)

  • Structure : Contains oxygen atoms at positions 2 and 6, with a methyl group at position 1.
  • Properties : Lower molecular weight (157.21 g/mol) and reduced basicity compared to diaza analogs due to oxygen substitution .

Structural Isomers and Heteroatom Differences

a. 8-Azaspiro[4.5]decane

  • Structure : Single nitrogen atom at position 7.

b. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6)

  • Structure : Oxygen atoms at positions 1 and 3.
  • Properties : Higher volatility (boiling point 346.2 K) compared to nitrogen-containing spiro compounds, reflecting weaker intermolecular forces .

Data Table: Key Properties of 6-Ethyl-2,6-diazaspiro[4.5]decane and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Substituent(s) Physical State Key Properties/Applications Reference
This compound Not Provided ~182.3 Ethyl (C₂H₅) Likely Liquid Intermediate in drug discovery
6-Benzyl-2,6-diazaspiro[4.5]decane 1158750-93-6 230.3 Benzyl (C₆H₅CH₂) Solid/Liquid Research use; stored at 2–8°C
6-Boc-2,6-diazaspiro[4.5]decane 960294-16-0 240.34 Boc (C₄H₉O₂) Liquid Protected intermediate for synthesis
2,6-Diazaspiro[4.5]decane (Parent) 35731-28-3 140.23 None Solid Base structure for derivatives
1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane 1548239-15-1 157.21 Methyl, O atoms Liquid Lower basicity; potential in materials

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